Mass Shift Differentiation
The tetra-deuterated structure of Thymine-alpha,alpha,alpha,6-D4 glycol provides a distinct and predictable mass shift compared to unlabeled thymine glycol. This is the fundamental property enabling its use in isotope dilution mass spectrometry . The substitution of four hydrogen atoms with deuterium increases the molecular mass by 4 Da relative to the unlabeled analyte (C5H8N2O4 vs. C5H4D4N2O4) . This mass difference is easily resolved by standard mass spectrometers, allowing the internal standard signal to be distinguished from the endogenous analyte signal for accurate quantification [1].
| Evidence Dimension | Molecular Mass (Monoisotopic) |
|---|---|
| Target Compound Data | 164.15 g/mol (C5H4D4N2O4) |
| Comparator Or Baseline | Unlabeled Thymine Glycol: 160.13 g/mol (C5H8N2O4) |
| Quantified Difference | +4.02 Da |
| Conditions | Calculated from molecular formula. |
Why This Matters
A mass difference of at least 3 Da is a practical requirement for stable isotope-labeled internal standards to avoid interference from the natural isotopic envelope of the analyte, ensuring accurate peak integration and quantification.
- [1] Bailey, D. T., DeFedericis, H. C., & Greene, K. F. (2006). A novel approach to DNA damage assessments: measurement of the thymine glycol lesion. Radiation Research, 165(4), 438-444. View Source
